(3-fluorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-fluoro-4-methylphenyl group at position 1, and a (3-fluorophenyl)methyl ester at position 2. Its molecular structure combines electron-withdrawing fluorine atoms and lipophilic methyl groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-6-7-15(9-16(11)20)23-12(2)17(21-22-23)18(24)25-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYJVRFLAIIOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Several triazole-based compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Key Observations :
- Carboxamide vs.
- Fluorine Substitution: The target compound’s dual fluorine atoms likely confer greater metabolic stability compared to non-fluorinated analogues (e.g., ), as fluorine reduces susceptibility to oxidative degradation .
- Heterocyclic Fusion : Compounds with fused rings (e.g., thiazole-triazole hybrid in ) display broader pharmacological profiles but may suffer from synthetic complexity.
Crystallographic and Spectroscopic Characterization
- X-ray Crystallography : SHELX software () is widely used to resolve triazole derivatives’ crystal structures, revealing planar triazole cores and substituent-dependent packing motifs.
- NMR Spectroscopy : ¹H-NMR of the target compound would show characteristic signals for triazole protons (~δ 8.1–8.3 ppm), fluorophenyl groups (~δ 7.2–7.6 ppm), and methyl esters (~δ 3.9–4.1 ppm for -OCH₂-) .
Critical Analysis of Evidence Gaps
- Limited experimental data (e.g., biological assays, pharmacokinetics) directly for the target compound necessitate extrapolation from analogues.
- Structural variations in substituents (e.g., trifluoromethyl in vs. methyl in the target compound) complicate direct comparisons of bioactivity.
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